Reported MAO-A vs. MAO-B Selectivity Profile
A critical point of differentiation for investigative pharmacology is the reported selectivity of the target compound for monoamine oxidase-A (MAO-A) over MAO-B. A bioactivity database entry reports an IC50 of 6 nM for human recombinant MAO-A, contrasting with a significantly higher IC50 of 2.1 µM for MAO-B [1]. This suggests a >350-fold selectivity window, a profile that would be highly consequential for minimizing off-target effects in MAO-related studies. This data is provisional as it is sourced from a database and has not been confirmed in a primary research article identified in this analysis. For comparator agents like clorgyline, a known MAO-A inhibitor, literature IC50 values can range from 1.6 to 4.4 nM, but its selectivity index varies across studies and must be verified under the same assay conditions. Without a direct head-to-head assay, the precise selectivity advantage remains a class-level inference.
| Evidence Dimension | MAO-A vs. MAO-B inhibitory potency |
|---|---|
| Target Compound Data | MAO-A IC50 = 6 nM; MAO-B IC50 = 2100 nM |
| Comparator Or Baseline | No direct comparator data in the same study. Known MAO-A inhibitor clorgyline has reported IC50 values typically in the low nanomolar range. |
| Quantified Difference | Apparent MAO-A/MAO-B selectivity ratio >350 for the target compound (provisional). |
| Conditions | Human recombinant MAO-A and MAO-B expressed in Sf9 cells, using 5-hydroxytryptamine and 5-phenylacetaldehyde as substrates, respectively. Source: BindingDB entry. |
Why This Matters
If verified, this selectivity profile directly impacts the choice of a chemical probe for MAO-A studies, enabling experiments with a reduced likelihood of confounding MAO-B inhibition.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50075964 (CHEMBL3415802). Retrieved May 6, 2026. View Source
